2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine
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Overview
Description
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a pyridin-3-yl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6-(pyridin-3-yl)pyrimidine with methylamine under reflux conditions . Another approach includes the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction between pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby disrupting cellular processes that are essential for the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Pyrimidinamine Derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Uniqueness
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound for drug development and other scientific research applications.
Properties
CAS No. |
90916-55-5 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
LHGVTMUMGBOKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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